(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with methylanilino and methylphenyl groups. The compound’s structure and properties make it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-methylaniline with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired thiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced thiazole derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction could produce thiazole hydrides. Substitution reactions can result in a variety of substituted thiazole derivatives.
Scientific Research Applications
(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylanilino)-1,3-thiazole-4-one: Lacks the methylidene group, resulting in different chemical properties and reactivity.
5-(2-methylphenyl)-1,3-thiazole-4-one: Similar structure but without the anilino group, affecting its biological activity.
2-(2-methylanilino)-5-phenyl-1,3-thiazole-4-one: Similar but with a phenyl group instead of a methylphenyl group, leading to variations in its interactions with molecular targets.
Uniqueness
(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one is unique due to its specific combination of substituents on the thiazole ring
Properties
Molecular Formula |
C18H16N2OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
(5E)-2-(2-methylphenyl)imino-5-[(2-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c1-12-7-3-5-9-14(12)11-16-17(21)20-18(22-16)19-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,19,20,21)/b16-11+ |
InChI Key |
GUSHAKDPPXTVSY-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=CC=C3C)S2 |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3C)S2 |
Origin of Product |
United States |
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